Oximetazolina

Descripción general

Descripción

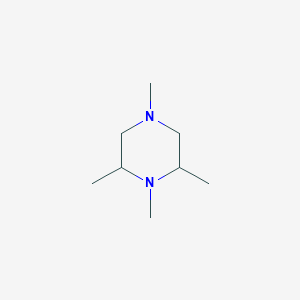

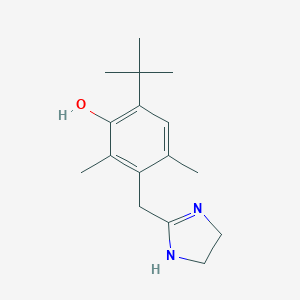

La oximetazolina es un derivado del imidazol y un potente agonista alfa-adrenérgico de acción directa. Se utiliza comúnmente como descongestionante tópico y vasoconstrictor. Este compuesto está disponible en diversas formulaciones, incluyendo aerosoles nasales, colirios y cremas tópicas. Se utiliza ampliamente para tratar la congestión nasal, las reacciones alérgicas del ojo y el eritema facial persistente asociado a la rosácea .

Mecanismo De Acción

La oximetazolina ejerce sus efectos estimulando los receptores alfa-adrenérgicos en los vasos sanguíneos de la mucosa nasal, lo que lleva a la vasoconstricción y la descongestión. También disminuye el eritema a través de la vasoconstricción directa cuando se usa tópicamente. Los objetivos moleculares incluyen los receptores alfa-1A y alfa-2 adrenérgicos, que desempeñan un papel crucial en las propiedades vasoconstrictoras del compuesto .

Compuestos Similares:

Pseudoefedrina: Otro descongestionante que alivia la congestión nasal pero tiene un mecanismo de acción diferente.

Fenilefrina: Un vasoconstrictor utilizado para propósitos similares pero con una duración de acción más corta.

Xilometazolina: Similar a la this compound pero con ligeras diferencias en la afinidad por el receptor y la duración de la acción

Unicidad de la this compound: La this compound es única debido a sus potentes y duraderos efectos vasoconstrictores. Tiene una mayor afinidad por los receptores alfa-1A y alfa-2 adrenérgicos en comparación con otros compuestos similares, lo que la hace más efectiva para reducir la congestión nasal y el eritema .

Aplicaciones Científicas De Investigación

La oximetazolina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios que involucran agonistas alfa-adrenérgicos.

Biología: La this compound se utiliza en la investigación sobre la vasoconstricción y sus efectos en el flujo sanguíneo.

Medicina: El compuesto se estudia ampliamente por sus efectos terapéuticos en el tratamiento de la congestión nasal, el enrojecimiento ocular y el eritema facial.

Industria: La this compound se utiliza en la formulación de diversos medicamentos de venta libre y con receta médica .

Análisis Bioquímico

Biochemical Properties

Oxymetazoline binds to α1- and α2-adrenoceptors, which are Gq- and Gi-protein-coupled receptors respectively . By stimulating these adrenergic receptors, Oxymetazoline causes vasoconstriction of dilated arterioles and reduces blood flow .

Cellular Effects

Oxymetazoline exhibits sympathomimetic activity and specifically stimulates the α-adrenergic receptors of the sympathetic system . When administered topically to the nose, it causes vasoconstriction of the expanded arterioles of the nasal mucosa and a concurrent reduction in blood flow .

Molecular Mechanism

Oxymetazoline works by binding to and activating α1 adrenergic receptors and α2 adrenergic receptors . The activation of these receptors leads to vasoconstriction, reducing blood flow and relieving nasal congestion .

Temporal Effects in Laboratory Settings

Effects on α-receptors from systemically absorbed oxymetazoline hydrochloride may persist for up to 7 hours after a single dose . The elimination half-life in people is 5–8 hours . It is excreted unchanged both by the kidneys (30%) and in feces (10%) .

Metabolic Pathways

Oxymetazoline is metabolized in the liver before being eliminated . The main metabolic route involves oxidation followed by conjugation . The metabolites are then eliminated through the urine .

Transport and Distribution

Oxymetazoline is readily absorbed orally . It’s believed that the predominant route of elimination at clinically relevant concentrations of Oxymetazoline is renal excretion .

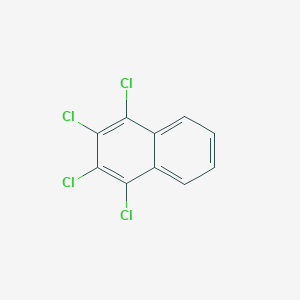

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de oximetazolina generalmente implica la reacción de cloruro de 2,6-dimetil-4-terbutilbencilo con imidazolina. El proceso comienza con la preparación de cloruro de 2,6-dimetil-4-terbutilbencilo, que luego se hace reaccionar con imidazolina en condiciones controladas para producir this compound .

Métodos de Producción Industrial: En entornos industriales, la this compound se produce a través de una serie de reacciones químicas que involucran el uso de reactivos y catalizadores de alta pureza. El proceso está optimizado para asegurar un alto rendimiento y pureza del producto final. La producción implica medidas estrictas de control de calidad para cumplir con los estándares regulatorios .

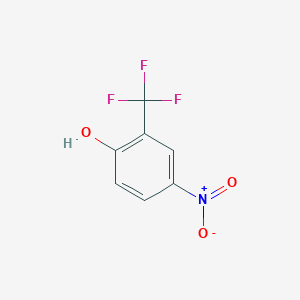

Análisis De Reacciones Químicas

Tipos de Reacciones: La oximetazolina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La this compound se puede oxidar para formar diferentes metabolitos.

Reducción: El compuesto se puede reducir en condiciones específicas para producir diferentes productos.

Sustitución: La this compound puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

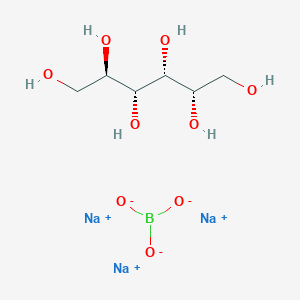

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir metabolitos hidroxilados, mientras que la reducción puede producir derivados deshidroxilados .

Comparación Con Compuestos Similares

Pseudoephedrine: Another decongestant that relieves nasal congestion but has a different mechanism of action.

Phenylephrine: A vasoconstrictor used for similar purposes but with a shorter duration of action.

Xylometazoline: Similar to oxymetazoline but with slight differences in receptor affinity and duration of action

Uniqueness of Oxymetazoline: Oxymetazoline is unique due to its potent and long-lasting vasoconstrictive effects. It has a higher affinity for alpha-1A and alpha-2 adrenergic receptors compared to other similar compounds, making it more effective in reducing nasal congestion and erythema .

Propiedades

IUPAC Name |

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14/h8,19H,6-7,9H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWIFABBXFUGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040691 | |

| Record name | Oxymetazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxymetazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ODORLESS; WHITE TO NEARLY WHITE, FINE, CRYSTALLINE POWDER; SOL IN ALC, Mol wt 296.84. Crystals, dec 300-303 °C. Freely sol in water, alcohol. Practically insol in ether, chloroform, benzene /Hydrochloride/, Insoluble in diethyl ether, chloroform, and benzene, 5.15e-02 g/L | |

| Record name | OXYMETAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxymetazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Oxymetazoline binds to α1- and α2-adrenoceptors, which are Gq-protein-coupled receptors that promote vascular smooth muscle contraction by increasing intracellular calcium levels in response to ligand activation. Rosacea is a condition characterized by transient and persistent facial erythema. By stimulating α1A-adrenoceptors and causing vasoconstriction, oxymetazoline is believed to diminish the symptoms of erythema. In blepharoptosis, it is hypothesized that oxymetazoline works by stimulating α-adrenergic receptors on the Müller muscle that elevates the upper eyelid, causing muscle contraction. Oxymetazoline is used in combination with tetracaine for local anesthesia in dentistry. Such combination use adds beneficial effects: the vasoconstrictor counteracts the local anesthetic agent's vasodilatory action, thereby constricting dilated arterioles and reducing blood flow to the application area. Oxymetazoline relieves nasal congestion by vasoconstricting the respiratory microvasculature, in both resistance and capacitance blood vessels on the human nasal mucosa, leading to decreased nasal mucosal blood flow, edema, and airflow resistance., The mechanism of action of oxymetazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates a-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Intranasal application of oxymetazoline results in constriction of dilated arterioles and reduction in nasal blood flow and congestion. In addition, obstructed eustachian ostia may be opened. Nasal ventilation and aeration are improved temporarily; however, rebound vasodilation and congestion usually occur to some degree. Following topical application of oxymetazoline hydrochloride ophthalmic solution, conjunctival congestion is temporarily relieved, but overuse of the drug may produce rebound hyperemia. | |

| Record name | Oxymetazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYMETAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from benzene | |

CAS No. |

1491-59-4 | |

| Record name | Oxymetazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1491-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymetazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001491594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymetazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxymetazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxymetazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYMETAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VLN5B44ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYMETAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxymetazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181-183 °C, 182 °C | |

| Record name | Oxymetazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYMETAZOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3143 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxymetazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of oxymetazoline?

A1: Oxymetazoline primarily acts as an α-adrenoceptor agonist. [, , , , , ] It exhibits a higher affinity for α1A-adrenoceptors but is significantly more potent at α2B-adrenoceptors. [] This interaction leads to vasoconstriction, particularly in the blood vessels of the nasal mucosa. [, , , , ]

Q2: How does the interaction with α-adrenoceptors lead to its decongestant effects?

A2: By activating α-adrenoceptors on vascular smooth muscle cells, oxymetazoline causes vasoconstriction. [, , , , ] This reduces blood flow to the nasal mucosa, decreasing swelling and congestion, and improving nasal airway patency. [, , , ]

Q3: What is the molecular formula and weight of oxymetazoline?

A4: The molecular formula of oxymetazoline is C16H24N2O. It has a molecular weight of 260.38 g/mol. []

Q4: Is there any spectroscopic data available characterizing oxymetazoline?

A5: While the provided research papers do not delve into detailed spectroscopic characterization, one study used nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of an oxymetazoline glutathione conjugate. [] This technique was crucial in identifying a specific type of reactive metabolite formed during oxymetazoline metabolism. []

Q5: How does the structure of oxymetazoline relate to its α-adrenoceptor activity?

A6: Specific structural features of oxymetazoline contribute to its affinity and potency at different α-adrenoceptor subtypes. [] For instance, its imidazoline ring plays a crucial role in binding to these receptors. [, ] Modifications to this ring or other parts of the molecule could alter its pharmacological profile. []

Q6: Has research explored any structural modifications to oxymetazoline?

A7: While the provided research papers do not explicitly detail specific structural modifications of oxymetazoline, one study investigates the metabolism of oxymetazoline, identifying various metabolites resulting from processes like hydroxylation and oxidative dehydrogenation. [] These metabolic transformations provide insights into potential structural modifications that could be further explored for SAR studies.

Q7: What is known about the stability of oxymetazoline in aqueous solutions?

A8: Research indicates that oxymetazoline hydrochloride undergoes hydrolysis in aqueous solutions. [] The rate of hydrolysis varies depending on factors like pH and temperature. [] This information is crucial for developing stable formulations of oxymetazoline for various applications.

Q8: Are there any formulation strategies to enhance the stability or delivery of oxymetazoline?

A9: One study investigated the effect of micronized cellulose powder on the efficacy of topical oxymetazoline in treating allergic rhinitis. [] The results suggest that hydroxypropylmethylcellulose (HPMC) enhances the decongestant effects of oxymetazoline, possibly by improving its mucoadhesion and residence time on the nasal mucosa. [] This highlights the potential of utilizing excipients to improve the delivery and efficacy of oxymetazoline formulations.

Q9: What is the typical route of administration for oxymetazoline, and how does it affect its pharmacokinetic profile?

A10: Oxymetazoline is most commonly administered topically, either as a nasal spray or eye drops. [, , , , , , , , , , , ] This route allows for direct delivery to the target tissues (nasal mucosa or conjunctiva), minimizing systemic absorption and potential side effects. [, , , , ]

Q10: How do the pharmacokinetic properties of oxymetazoline compare to those of other α-adrenoceptor agonists used for similar indications?

A13: One study compared the pharmacokinetic profile of intranasally administered oxymetazoline and tetracaine, both individually and in combination. [] This research highlights the importance of understanding the pharmacokinetic interactions between drugs co-administered for local anesthesia and decongestion in clinical settings.

Q11: What in vitro models have been used to investigate the effects of oxymetazoline?

A14: In vitro studies have utilized cultured human nasal epithelial cells to assess the effects of oxymetazoline on ciliary beat frequency (CBF). [] These studies provide insights into the potential impact of oxymetazoline on mucociliary clearance, an essential mechanism for nasal defense. []

Q12: What animal models have been used to study oxymetazoline?

A15: Animal models, such as rabbits and rats, have been employed to investigate the effects of oxymetazoline on various physiological parameters. [, , , , , ] For instance, rabbits have been used to assess the impact of oxymetazoline on nasal and sinus mucosal blood flow using laser-Doppler flowmetry. [] These studies provide valuable information regarding the local effects of oxymetazoline on vascular tone in vivo.

Q13: What clinical trials have been conducted to assess the efficacy and safety of oxymetazoline?

A16: Numerous clinical trials have been conducted to evaluate the efficacy and safety of oxymetazoline in various clinical settings. [, , , , , , , , , , ] These trials have investigated its use in conditions such as allergic rhinitis, nasal polyposis, and rosacea. [, , , , , , , , , , ] Results from these trials have demonstrated the efficacy of oxymetazoline in reducing nasal congestion, improving nasal airflow, and decreasing facial erythema. [, , , , , , , , , , ]

Q14: What are the potential adverse effects of oxymetazoline?

A17: While generally safe when used as directed, oxymetazoline can cause adverse effects, particularly with prolonged or excessive use. [, , , , ] These may include rebound congestion, nasal dryness, stinging, and irritation. [, , , , ] Systemic side effects, such as headache, dizziness, and insomnia, are rare but have been reported. [, , , , ]

Q15: Are there any concerns regarding the long-term safety of oxymetazoline use?

A18: One study investigated the long-term effects of oxymetazoline nasal spray on the nasal mucosa of healthy volunteers. [] The results suggest that prolonged use of oxymetazoline containing benzalkonium chloride as a preservative could potentially have adverse effects on the nasal mucosa, including increased nasal stuffiness and mucosal swelling. [] This highlights the importance of considering both the active ingredient and excipients when evaluating the long-term safety of nasal decongestant sprays.

Q16: Is there a risk of developing tolerance or dependence with prolonged oxymetazoline use?

A20: Yes, prolonged or excessive use of oxymetazoline can lead to tolerance and rebound congestion, a condition known as rhinitis medicamentosa. [, , , ] This occurs when the nasal blood vessels become less responsive to the constricting effects of oxymetazoline, leading to a vicious cycle of increasing congestion and medication use. [, , , ]

Q17: What is known about the biocompatibility of oxymetazoline?

A21: While oxymetazoline is generally well-tolerated when applied topically, some studies suggest potential for local irritation and toxicity with prolonged use. [, , ] One study found that oxymetazoline could inhibit ciliary beat frequency in cultured human nasal epithelial cells, indicating a potential for disrupting normal nasal mucosal function. []

Q18: What are some alternatives to oxymetazoline for treating nasal congestion?

A22: Alternatives to oxymetazoline for treating nasal congestion include other decongestants like phenylephrine and pseudoephedrine, as well as intranasal corticosteroids. [, , ] The choice of treatment depends on the underlying cause of congestion, individual patient factors, and potential side effects. [, , ]

Q19: How does the efficacy of oxymetazoline compare to that of other decongestants?

A23: Several studies have compared the efficacy of oxymetazoline to other decongestants, such as ephedrine. [, , ] While the specific findings may vary depending on the study design and patient population, oxymetazoline is generally considered to be a potent and effective decongestant. [, , ]

Q20: How long has oxymetazoline been used clinically?

A24: Oxymetazoline has been used clinically for over 40 years as a nonprescription nasal decongestant. [] Its long history of use highlights its effectiveness and generally favorable safety profile. []

Q21: Beyond its traditional use as a nasal decongestant, are there any other potential applications for oxymetazoline being explored?

A25: Research is exploring the potential use of oxymetazoline for other indications, such as fecal incontinence and aesthetic applications. [, ] For instance, one study investigated the effects of topical oxymetazoline gel on fecal incontinence in patients with spinal cord injury, demonstrating a potential benefit. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.